S-Allyl-L-cysteine
Overview
Description
S-Allyl-L-cysteine is a water-soluble organosulfur compound derived from garlic. It is the most abundant constituent of aged garlic extracts and has been studied for its various biological activities, including neuroprotective and antioxidative properties .
Preparation Methods
S-Allyl-L-cysteine can be synthesized from L-cysteine and allyl bromide. The initial step involves dissolving L-cysteine in an aqueous solution of ammonium hydroxide and alkylating it with allyl bromide at 0°C. The reaction is terminated after 40 minutes, and the product is purified by recrystallization from absolute ethanol . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
S-Allyl-L-cysteine undergoes various chemical reactions, including oxidation and substitution. One common reaction is the oxidation of this compound to form L(±)-alliin using hydrogen peroxide . The compound can also participate in substitution reactions, where the allyl group can be replaced with other functional groups under specific conditions. Major products formed from these reactions include L(±)-alliin and other sulfur-containing compounds.
Scientific Research Applications
S-Allyl-L-cysteine has a wide range of scientific research applications:
Neuroprotection: It reduces edema formation in the ischemic brain by inhibiting free radical-mediated lipid peroxidation and preventing neuronal cell death.
Antioxidative Activity: It scavenges reactive oxygen species, thereby protecting cells from oxidative stress.
Anti-amyloidogenic Properties: It demonstrates various anti-amyloidogenic properties in experimental models of Alzheimer’s disease.
Cancer Research: Studies have shown that this compound and its complexes exhibit anti-proliferative activity against certain cancer cell lines.
Mechanism of Action
S-Allyl-L-cysteine exerts its effects primarily through its antioxidative and neuroprotective activities. It scavenges reactive oxygen species, thereby reducing oxidative stress and preventing lipid peroxidation. This action helps in reducing edema formation and neuronal cell death in cerebral ischemic conditions . Additionally, its anti-amyloidogenic properties are attributed to its ability to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease .
Comparison with Similar Compounds
S-Allyl-L-cysteine is similar to other sulfur-containing compounds derived from garlic, such as:
Alliin (this compound sulfoxide): A precursor to allicin, known for its antimicrobial and antioxidative properties.
Isoalliin (S-1-propenyl-L-cysteine sulfoxide): Found in onions, responsible for the lachrymatory factor and pink discoloration.
S-Allyl-L-mercaptocysteine: Another sulfur-containing compound with antioxidative properties.
This compound is unique due to its high abundance in aged garlic extracts and its specific neuroprotective and anti-amyloidogenic activities, which are not as prominent in other similar compounds .
Properties
IUPAC Name |
2-amino-3-prop-2-enylsulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAHNWWNDFHPOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865000 | |
Record name | S-Prop-2-en-1-ylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | S-Allylcysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034323 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
300.00 to 301.00 °C. @ 760.00 mm Hg | |
Record name | S-Allylcysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034323 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly | |
Record name | S-Allylcysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034323 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21593-77-1, 1217444-21-7 | |
Record name | 21593-77-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1217444-21-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | S-Allylcysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034323 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218 °C | |
Record name | S-Allylcysteine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034323 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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